molecular formula C8H7BrFNO2 B13522411 2-(2-Bromoethyl)-1-fluoro-4-nitrobenzene

2-(2-Bromoethyl)-1-fluoro-4-nitrobenzene

Cat. No.: B13522411
M. Wt: 248.05 g/mol
InChI Key: GFFYLYCLNGJLLX-UHFFFAOYSA-N
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Description

2-(2-Bromoethyl)-1-fluoro-4-nitrobenzene is an organic compound with the molecular formula C8H7BrFNO2 It is a derivative of benzene, where the benzene ring is substituted with a bromoethyl group, a fluoro group, and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the reaction of 1-fluoro-4-nitrobenzene with N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) to introduce the bromoethyl group . The reaction is usually carried out in an inert solvent like carbon tetrachloride (CCl4) under reflux conditions.

Industrial Production Methods

Industrial production of 2-(2-Bromoethyl)-1-fluoro-4-nitrobenzene may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of safer and more environmentally friendly solvents and reagents is often considered in industrial processes.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromoethyl)-1-fluoro-4-nitrobenzene can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromoethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation: The bromoethyl group can be oxidized to a carboxylic acid or aldehyde using strong oxidizing agents.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide in methanol or potassium tert-butoxide in tert-butanol are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or reduction with lithium aluminum hydride (LiAlH4).

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Major Products

    Nucleophilic Substitution: Substituted derivatives such as 2-(2-aminoethyl)-1-fluoro-4-nitrobenzene.

    Reduction: 2-(2-Bromoethyl)-1-fluoro-4-aminobenzene.

    Oxidation: 2-(2-Carboxyethyl)-1-fluoro-4-nitrobenzene.

Scientific Research Applications

2-(2-Bromoethyl)-1-fluoro-4-nitrobenzene has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Pharmaceuticals: It is used in the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound can be used in the development of novel materials with unique electronic or optical properties.

    Biological Studies: It is used in the study of biological pathways and mechanisms, particularly those involving halogenated aromatic compounds.

Mechanism of Action

The mechanism of action of 2-(2-Bromoethyl)-1-fluoro-4-nitrobenzene depends on its specific application

    Molecular Targets: It can target enzymes, receptors, or nucleic acids, depending on its structure and functional groups.

    Pathways Involved: The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components. The bromoethyl group can participate in alkylation reactions, modifying proteins or DNA.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Bromoethyl)-1-fluoro-4-nitrobenzene is unique due to the presence of both a fluoro and a nitro group on the benzene ring, which imparts distinct electronic properties and reactivity. This makes it a valuable intermediate in the synthesis of complex organic molecules and potential pharmaceuticals.

Properties

Molecular Formula

C8H7BrFNO2

Molecular Weight

248.05 g/mol

IUPAC Name

2-(2-bromoethyl)-1-fluoro-4-nitrobenzene

InChI

InChI=1S/C8H7BrFNO2/c9-4-3-6-5-7(11(12)13)1-2-8(6)10/h1-2,5H,3-4H2

InChI Key

GFFYLYCLNGJLLX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])CCBr)F

Origin of Product

United States

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